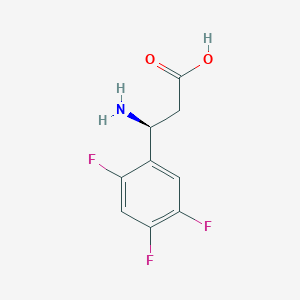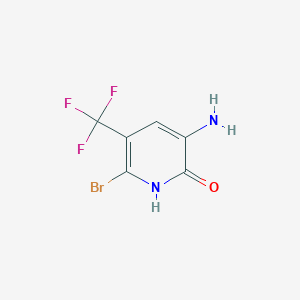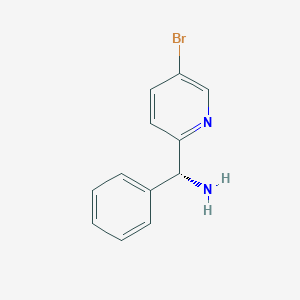
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (3S)-3-amino-3-(2,4,5-trifluorofenil)propanoico es un derivado de aminoácido quiral caracterizado por la presencia de tres átomos de flúor en el anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (3S)-3-amino-3-(2,4,5-trifluorofenil)propanoico normalmente implica varios pasos. Un método común comienza con la preparación de ácido 2,4,5-trifluorofenilacético, que se puede sintetizar a través de una serie de reacciones que incluyen halogenación, cianación e hidrólisis . El intermedio luego se somete a más reacciones para introducir el grupo amino y lograr la configuración quiral deseada.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, solventes y controles de temperatura específicos para garantizar una conversión eficiente de los materiales de partida al producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (3S)-3-amino-3-(2,4,5-trifluorofenil)propanoico sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de amina.
Sustitución: Los átomos de flúor en el anillo fenilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y solventes específicos para facilitar las reacciones .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fenilo .
Aplicaciones Científicas De Investigación
El ácido (3S)-3-amino-3-(2,4,5-trifluorofenil)propanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluidas las interacciones enzimáticas y las vías metabólicas.
Medicina: La investigación continúa para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido (3S)-3-amino-3-(2,4,5-trifluorofenil)propanoico implica su interacción con objetivos moleculares específicos. La presencia de átomos de flúor mejora su afinidad de unión a ciertas enzimas y receptores, influyendo en varias vías bioquímicas. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (S)-3-amino-4-(2,4,5-trifluorofenil)butírico
- Ácido (®)-3-amino-4-(2,4,5-trifluorofenil)butanoico clorhidrato
Singularidad
Lo que diferencia al ácido (3S)-3-amino-3-(2,4,5-trifluorofenil)propanoico de compuestos similares es su configuración quiral específica y la posición de los átomos de flúor en el anillo fenilo.
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 |
Clave InChI |
GCWLVOHMBBTSHY-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11731947.png)


